molecular formula C34H48O8 B1140557 Avermectin B1a aglycone CAS No. 71828-14-3

Avermectin B1a aglycone

Cat. No. B1140557
CAS RN: 71828-14-3
M. Wt: 584.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin B1a aglycone is a semi-synthetic macrocyclic lactone antibiotic derived from Streptomyces avermitilis. It is a widely used insecticide, acaricide and anthelmintic, and has been used in the treatment of a wide range of diseases, including onchocerciasis and lymphatic filariasis. Avermectin B1a aglycone is an important tool in the control of insect pests and parasites, and its broad spectrum of action makes it an attractive choice for many applications.

properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEUIYGDSWMLCR-AFVSOJIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156588893

Q & A

Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?

A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the Avermectin B1a aglycone (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []

Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of Avermectin B1a aglycone?

A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the Avermectin B1a aglycone. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the Avermectin B1a Aglycone" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []

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